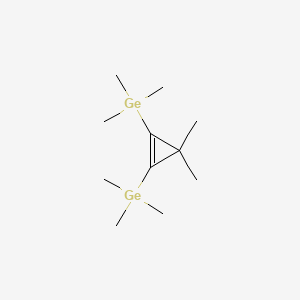
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene is an organogermanium compound characterized by the presence of two trimethylgermyl groups attached to a cyclopropene ring
Vorbereitungsmethoden
The synthesis of 1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene typically involves the reaction of 3,3-dimethylcyclopropene with trimethylgermyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of germyl-substituted cyclopropanes.
Substitution: The trimethylgermyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene involves its interaction with various molecular targets. The trimethylgermyl groups can participate in coordination with metal centers, influencing the reactivity and stability of the compound. Additionally, the cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(trimethylgermyl)-3,3-dimethylcyclopropene can be compared with other similar compounds such as:
1,2-Bis(trimethylsilyl)-3,3-dimethylcyclopropene: This compound has silicon atoms instead of germanium, leading to differences in reactivity and stability.
1,2-Bis(trimethylstannyl)-3,3-dimethylcyclopropene: The presence of tin atoms imparts different electronic properties and reactivity compared to the germanium analog.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
175650-21-2 |
|---|---|
Molekularformel |
C11H24Ge2 |
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
(3,3-dimethyl-2-trimethylgermylcyclopropen-1-yl)-trimethylgermane |
InChI |
InChI=1S/C11H24Ge2/c1-11(2)9(12(3,4)5)10(11)13(6,7)8/h1-8H3 |
InChI-Schlüssel |
GWWFMDPSUMJLSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C1[Ge](C)(C)C)[Ge](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


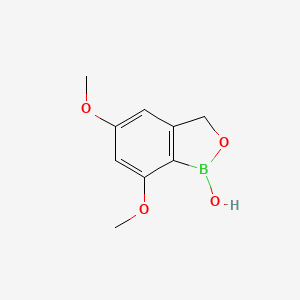
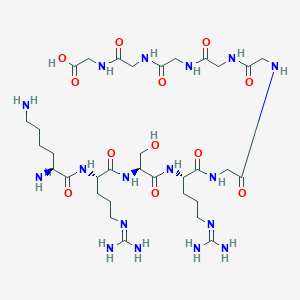
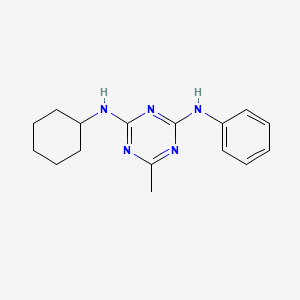
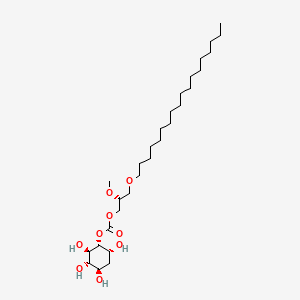
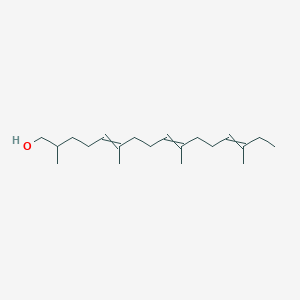

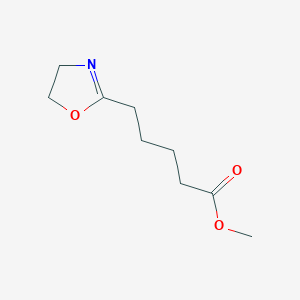

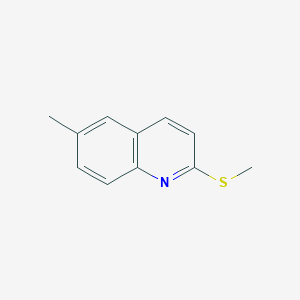
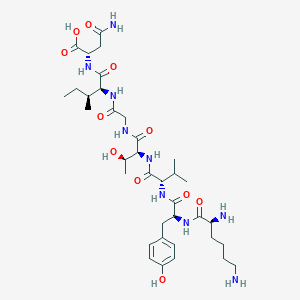
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
